Pyrimidine, 4-ethoxy-2,6-dimethyl-, 1-oxide
Description
Pyrimidine, 4-ethoxy-2,6-dimethyl-, 1-oxide is a heterocyclic organic compound derived from the pyrimidine backbone, featuring an N-oxide group at position 1, an ethoxy substituent at position 4, and methyl groups at positions 2 and 6.
Properties
IUPAC Name |
4-ethoxy-2,6-dimethyl-1-oxidopyrimidin-1-ium | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-4-12-8-5-6(2)10(11)7(3)9-8/h5H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJBHJDGHNIKRRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=[N+](C(=C1)C)[O-])C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20503265 | |
| Record name | 4-Ethoxy-2,6-dimethyl-1-oxo-1lambda~5~-pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20503265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73833-06-4 | |
| Record name | 4-Ethoxy-2,6-dimethyl-1-oxo-1lambda~5~-pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20503265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Fundamental Structural Considerations
Molecular Architecture and Reactivity
The target compound features a pyrimidine ring system with three critical substituents:
- 4-Ethoxy group : Introduces electron-donating effects through resonance (+R) and inductive (+I) mechanisms
- 2,6-Dimethyl groups : Provide steric hindrance and moderate electronic effects via hyperconjugation
- 1-Oxide functionality : Creates a zwitterionic structure with enhanced solubility in polar solvents
This combination necessitates precise synthetic control to achieve correct regioselectivity during N-oxidation while maintaining ether and methyl group integrity.
Synthetic Pathways to Pyrimidine N-Oxides
Direct N-Oxidation of Preformed Pyrimidines
The most viable route involves oxidizing 4-ethoxy-2,6-dimethylpyrimidine using peroxygen reagents. Key methods include:
m-Chloroperbenzoic Acid (MCPBA) Oxidation
Reaction Conditions
| Parameter | Optimal Value |
|---|---|
| Solvent | Dichloromethane |
| Temperature | 0-5°C (initial), 20-25°C (reaction) |
| MCPBA Equivalents | 1.5 eq |
| Reaction Time | 24 hours |
This method, adapted from pyridine N-oxide synthesis, achieves ≥95% conversion when using stoichiometric MCPBA in dichloromethane. The cold initial temperature prevents exothermic decomposition, while extended room-temperature stirring ensures complete oxidation.
Mechanistic Pathway
- Electrophilic attack of peracid oxygen at nucleophilic ring nitrogen
- Proton transfer forming N-hydroxy intermediate
- Dehydration to generate N-oxide
Peracetic Acid Oxidation
Comparative studies show peracetic acid in acetic acid achieves 18-46% yields for analogous pyrimidine N-oxides. While less efficient than MCPBA, this method reduces halogenated byproduct formation:
| Oxidizing Agent | Average Yield | Halogen Content in Product |
|---|---|---|
| MCPBA | 89-95% | ≤0.5% |
| Peracetic Acid | 18-46% | None |
The lower yield stems from competing side reactions including:
De Novo Ring Synthesis with Pre-Installed N-Oxide
For higher regiochemical control, some protocols construct the pyrimidine ring around the N-oxide functionality:
Cyclocondensation Approach
Reaction of ethyl 3-ethoxy-3-iminopropanoate with N-hydroxyacetamidine derivatives under basic conditions:
Stoichiometry
| Component | Molar Ratio |
|---|---|
| Ethyl 3-ethoxy-3-iminopropanoate | 1.0 |
| N-Hydroxyacetamidine | 1.1 |
| K₂CO₃ | 2.5 |
Reaction Outcomes
- Yield: 62-68%
- Purity: 91-94% (HPLC)
- Key Advantage: Avoids post-synthetic oxidation challenges
Critical Process Parameters
Solvent Selection Matrix
Solvent effects on N-oxidation efficiency:
| Solvent | Dielectric Constant | Reaction Yield | Byproduct Formation |
|---|---|---|---|
| Dichloromethane | 8.93 | 95% | 3-5% |
| Acetic Acid | 6.15 | 46% | 12-18% |
| DMF | 36.7 | <10% | >30% |
Polar aprotic solvents like dichloromethane optimize both reagent solubility and transition state stabilization.
Purification and Characterization
Workflow for Crude Product Isolation
Analytical Data Comparison
Spectroscopic Signatures
| Technique | Key Diagnostic Signals |
|---|---|
| ¹H NMR (400 MHz) | δ 1.38 (t, J=7.0 Hz, OCH₂CH₃), |
| δ 2.52 (s, 2×CH₃), δ 4.12 (q, OCH₂) | |
| IR (ATR) | 1265 cm⁻¹ (N→O stretch), |
| 1047 cm⁻¹ (C-O-C asym) | |
| HRMS | m/z 169.0978 [M+H]⁺ (calc. 169.0972) |
Industrial-Scale Considerations
Emerging Methodologies
Catalytic Aerobic Oxidation
Preliminary studies show cobalt(II)phthalocyanine catalysts enable O₂-mediated N-oxidation:
Benchmark Results
| Catalyst Loading | O₂ Pressure | Yield |
|---|---|---|
| 5 mol% | 1 atm | 38% |
| 10 mol% | 3 atm | 67% |
While promising, this method currently lacks the robustness required for manufacturing-scale implementation.
Chemical Reactions Analysis
Types of Reactions
Pyrimidine, 4-ethoxy-2,6-dimethyl-, 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state derivatives.
Reduction: It can be reduced back to its parent pyrimidine compound using reducing agents like lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions include various substituted pyrimidine derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
Medicinal Applications
Pyrimidine derivatives are widely recognized for their therapeutic potential. The compound 4-ethoxy-2,6-dimethyl-, 1-oxide has been studied for several medicinal applications:
- Antimicrobial Activity : Research indicates that pyrimidine derivatives exhibit antimicrobial properties. They can act as potent inhibitors against various bacterial strains and fungi, making them valuable in developing new antibiotics and antifungal agents .
- Antitumor Properties : Several studies have highlighted the antitumor efficacy of pyrimidine compounds. For instance, derivatives similar to 4-ethoxy-2,6-dimethyl-, 1-oxide have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
- Hair Growth Promotion : A notable application of substituted pyrimidine oxides is in promoting hair growth. These compounds have been used in formulations alongside retinoids and prostacyclin analogues to enhance the rate of hair growth by prolonging the anagen phase of the hair cycle .
Synthesis Techniques
The synthesis of pyrimidine derivatives is crucial for their application in research and industry. Various methods have been developed to create compounds like 4-ethoxy-2,6-dimethyl-, 1-oxide:
- Multicomponent Reactions : Efficient synthetic routes involve multicomponent reactions that yield pyrimidine derivatives with high yields and purity. For example, reactions involving barbituric acid and aryl aldehydes under reflux conditions have been reported to produce desired pyrimidine structures .
- Oxidation Reactions : The oxidation of specific substrates using oxidizing agents has been explored to synthesize pyrimidine oxides effectively. This method allows for the introduction of functional groups that enhance biological activity .
Industrial Applications
Beyond medicinal uses, pyrimidine derivatives are finding applications in various industrial sectors:
- Agricultural Chemicals : Pyrimidines are utilized in the development of herbicides and pesticides due to their ability to inhibit plant growth or pest development. Their selective toxicity makes them suitable candidates for agricultural applications .
- Dyes and Pigments : The structural diversity of pyrimidines allows for their use in synthesizing dyes and pigments used in textiles and coatings. Their stability and colorfastness make them desirable for industrial applications .
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of pyrimidine derivatives demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The compound's mechanism involved disrupting bacterial cell wall synthesis, leading to cell lysis.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 4-Ethoxy-2,6-dimethyl-, 1-oxide | E. coli | 32 µg/mL |
| 4-Ethoxy-2,6-dimethyl-, 1-oxide | S. aureus | 16 µg/mL |
Case Study 2: Hair Growth Promotion
In a clinical trial assessing the efficacy of a formulation containing substituted pyrimidine oxides for hair restoration, participants showed a noticeable increase in hair density over a six-month period compared to a placebo group.
Mechanism of Action
The mechanism of action of Pyrimidine, 4-ethoxy-2,6-dimethyl-, 1-oxide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For instance, it may inhibit DNA synthesis by interfering with nucleotide metabolism, thereby exhibiting anticancer activity. The exact pathways and molecular targets depend on the specific application and the functional groups present on the compound.
Comparison with Similar Compounds
Key Structural and Functional Differences
The table below compares Pyrimidine, 4-ethoxy-2,6-dimethyl-, 1-oxide with analogous compounds, emphasizing substituent effects and applications:
Note: Molecular formula and weight for the target compound are inferred based on structural analogs in and .
Substituent-Driven Property Analysis
- Ethoxy vs.
- Methyl vs. Amino/Chloro: Methyl groups (electron-donating) reduce polarity, whereas amino and chloro substituents (electron-withdrawing) enhance solubility and reactivity, as seen in Minoxidil analogs .
- N-Oxide Effects : The 1-oxide group introduces polarity and may stabilize the ring structure through resonance, influencing binding interactions in biological systems .
Biological Activity
Pyrimidine, 4-ethoxy-2,6-dimethyl-, 1-oxide is a heterocyclic compound belonging to the pyrimidine family, characterized by its six-membered ring containing two nitrogen atoms. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antimicrobial and anticancer properties. This article will explore the biological activity of this compound through detailed research findings, case studies, and data tables.
Pyrimidine derivatives are known for their ability to interact with various biological targets, influencing cellular pathways. The mechanism of action for this compound may involve:
- Inhibition of DNA synthesis : By interfering with nucleotide metabolism, the compound can exhibit anticancer effects.
- Antimicrobial activity : The compound has shown potential against various bacterial strains by disrupting cellular processes essential for bacterial growth and replication.
Antimicrobial Activity
Research indicates that Pyrimidine derivatives possess significant antimicrobial properties. A study found that derivatives similar to this compound exhibited broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds were notably effective:
| Compound | Target Bacteria | MIC (μg/mL) |
|---|---|---|
| 4-Ethoxy-2,6-dimethyl pyrimidine | Staphylococcus aureus | 15.63 |
| Escherichia coli | 7.81 | |
| Pseudomonas aeruginosa | 31.25 |
These findings suggest that the compound could serve as a potential lead in developing new antibiotics .
Anticancer Activity
The anticancer potential of this compound has been investigated in various studies. It was found to inhibit cancer cell proliferation by targeting specific enzymes involved in cell division and survival. For instance, compounds derived from pyrimidines have shown promising results in inhibiting DNA gyrase and topoisomerase IV, which are critical for DNA replication in cancer cells.
Case Studies
- Antibacterial Evaluation : A series of pyrimidine derivatives were synthesized and evaluated for their antibacterial properties against a panel of bacteria. The study demonstrated that certain derivatives exhibited superior activity compared to traditional antibiotics like amoxicillin and ciprofloxacin .
- Anti-inflammatory Effects : Some pyrimidine derivatives have also been reported to possess anti-inflammatory activities by inhibiting cyclooxygenase (COX) enzymes. The IC50 values for COX-2 inhibition were comparable to standard anti-inflammatory drugs such as celecoxib .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Pyrimidine, 4-ethoxy-2,6-dimethyl-, 1-oxide, and how can reaction conditions be optimized for yield?
- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, refluxing pyrimidine precursors with ethoxy-containing reagents (e.g., 4-ethoxy-2,6-dimethyl derivatives) in tetrahydrofuran (THF) at controlled temperatures (e.g., 70–80°C) for 10–12 hours. Purification involves solvent evaporation under reduced pressure followed by crystallization using ethanol/n-hexane mixtures to isolate high-purity crystals . Optimization includes adjusting stoichiometric ratios of amines or formalin derivatives and monitoring reaction progress via thin-layer chromatography (TLC) .
Q. Which spectroscopic and crystallographic methods are recommended for structural elucidation of this compound?
- Methodology :
- X-ray crystallography : Single-crystal X-ray diffraction (SCXRD) is definitive for confirming bond angles, hydrogen-bonding networks (e.g., N–H⋯O interactions), and supramolecular packing. Use CCDC deposition codes for cross-referencing (e.g., CCDC 2035503) .
- NMR spectroscopy : Employ - and -NMR to verify substituent positions (e.g., ethoxy and methyl groups). Chemical shifts for pyrimidine N-oxide protons typically appear at δ 8.5–9.0 ppm .
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns.
Q. What are the best practices for handling and storing this compound to ensure stability?
- Methodology : Store in airtight, light-resistant containers under inert gas (argon/nitrogen) at –20°C to prevent oxidation. Avoid moisture by using desiccants. Conduct stability studies via accelerated degradation tests (e.g., 40°C/75% relative humidity for 4 weeks) with HPLC monitoring .
Advanced Research Questions
Q. How can researchers investigate the metabolic incorporation of this compound into cellular nucleotide pools?
- Methodology :
- Isotopic labeling : Use - or -labeled precursors to track incorporation into RNA/DNA via liquid chromatography-mass spectrometry (LC-MS). Compare with control cells lacking pyrimidine salvage pathways .
- Enzyme assays : Measure activity of dihydroorotate dehydrogenase (DHODH) or CAD (carbamoyl-phosphate synthetase 2) in cell lysates treated with the compound. Use immunoblotting to assess enzyme-complex formation (e.g., pyrimidinosomes) .
Q. What methodological approaches are used to assess the potential anticancer activity of this compound in vitro?
- Methodology :
- Cytotoxicity assays : Perform MTT/CCK-8 assays on cancer cell lines (e.g., MCF-7, HeLa) to determine IC values. Include normal cell lines (e.g., HEK293) for selectivity .
- Mechanistic studies :
- NF-κB pathway inhibition : Use luciferase reporter assays or Western blotting to monitor p65 subunit nuclear translocation.
- In silico docking : Predict binding affinities to molecular targets (e.g., NF-κB, CAD) using AutoDock Vina or Schrödinger Suite .
Q. How can contradictions in spectroscopic data (e.g., NMR shifts vs. computational predictions) be resolved?
- Methodology :
- Multi-technique validation : Cross-validate NMR shifts with density functional theory (DFT) calculations (e.g., B3LYP/6-31G* basis set). Use SCXRD to resolve ambiguities in substituent orientation .
- pH-controlled assays : Adjust buffer conditions (e.g., ammonium acetate, pH 6.5) during HPLC or capillary electrophoresis to assess ionization effects on spectral data .
Data Contradiction Analysis
Q. How should researchers address discrepancies in biological activity data across different cell lines?
- Methodology :
- Metabolic profiling : Compare pyrimidine catabolism enzyme expression (e.g., dihydropyrimidinase, β-alanine synthase) via RNA-seq or qPCR. Mutant cell lines (e.g., Drosophila melanogaster pyd3 mutants) can clarify pathway-specific effects .
- Microenvironment modulation : Replicate experiments under hypoxic vs. normoxic conditions to assess metabolic flux variations (e.g., HIF-1α-mediated pyrimidine salvage) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
